molecular formula C24H21BrN4O2 B5852761 N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

Cat. No.: B5852761
M. Wt: 477.4 g/mol
InChI Key: OYQFYRYZKSHNGD-VULFUBBASA-N
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Description

N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide is a complex organic compound that features a combination of bromine, dimethylamino, and acridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-bromo-N,N-dimethylaniline with 9-oxoacridine-10-carbaldehyde under specific conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like organolithium compounds or Grignard reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN4O2/c1-28(2)22-12-11-16(13-19(22)25)14-26-27-23(30)15-29-20-9-5-3-7-17(20)24(31)18-8-4-6-10-21(18)29/h3-14H,15H2,1-2H3,(H,27,30)/b26-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQFYRYZKSHNGD-VULFUBBASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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